![molecular formula C21H23NO5 B3447740 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid](/img/structure/B3447740.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, also known as MEAI, is a novel indole derivative that has gained attention in the scientific community due to its potential therapeutic applications. MEAI is a synthetic compound that was first synthesized in 2010 by a group of researchers in Japan. Since then, MEAI has been the subject of several scientific studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
Target of Action
The compound, also known as “ChemDiv3_004128”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They can act as inhibitors, activators, or modulators of their target receptors, leading to a variety of biological effects
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . These pathways can include those involved in inflammation, cancer, viral infections, and more
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its mode of action and the pathways it affects. Indole derivatives can have a variety of effects, including antiviral, anti-inflammatory, anticancer, and more
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is not fully understood, which may complicate its use in certain experiments.
Future Directions
There are several future directions for research on 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid. One area of research is the development of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid-based anticancer drugs, which may be more effective and less toxic than current chemotherapy drugs. Another area of research is the exploration of the potential therapeutic applications of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid and its effects on the brain and other organs.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has been the subject of several scientific studies, which have explored its potential therapeutic applications. 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of anticancer drugs. 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methylindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13-20(21(23)24)16-12-15(25-2)6-7-17(16)22(13)10-9-14-5-8-18(26-3)19(11-14)27-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYHBGKNYAKBSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCC3=CC(=C(C=C3)OC)OC)C=CC(=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640989 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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